Fmoc-(Fmoc-Hmb)-Gly-OH

Amyloid-beta synthesis Alzheimer's disease research Aggregation-prone peptides

Synthesizing 'difficult' or aggregation-prone peptides like amyloid-β or liraglutide often fails due to interchain association. Fmoc-(Fmoc-Hmb)-Gly-OH is the preferred bis-Fmoc-Hmb glycine derivative for direct monomer coupling that disrupts hydrogen bonding to ensure chain completion. - Enables complete synthesis of Aβ(1-40) and Aβ1-42, reducing purification bottlenecks. - Eliminates polycondensation issues in large-scale liraglutide API production, improving yield and purity. - Significantly reduces aspartimide by-products in Asp-Gly motifs, ensuring bioassay integrity.

Molecular Formula C40H33NO8
Molecular Weight 655.703
CAS No. 148515-84-8
Cat. No. B596756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(Fmoc-Hmb)-Gly-OH
CAS148515-84-8
Molecular FormulaC40H33NO8
Molecular Weight655.703
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
InChIInChI=1S/C40H33NO8/c1-46-26-19-18-25(37(20-26)49-40(45)48-24-36-33-16-8-4-12-29(33)30-13-5-9-17-34(30)36)21-41(22-38(42)43)39(44)47-23-35-31-14-6-2-10-27(31)28-11-3-7-15-32(28)35/h2-20,35-36H,21-24H2,1H3,(H,42,43)
InChIKeyFUNVZXPLIIKRSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-(Fmoc-Hmb)-Gly-OH: Aggregation-Prone Peptide Synthesis


Fmoc-(Fmoc-Hmb)-Gly-OH (N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-glycine) is a specialized, double-protected amino acid derivative engineered for Fmoc solid-phase peptide synthesis (SPPS). It incorporates a 2-hydroxy-4-methoxybenzyl (Hmb) backbone-protecting group that reversibly substitutes the amide hydrogen in the peptide backbone, thereby disrupting intermolecular hydrogen bonding that causes aggregation during chain assembly [1]. With a molecular formula of C₄₀H₃₃NO₈ and a molecular weight of 655.7 g/mol, this building block is commercially available in purities typically ≥95% (acidimetric) to ≥98.0% (HPLC), and is specifically designed for the synthesis of "difficult" or aggregation-prone peptides .

Workflow
Fmoc SPPS of aggregation-prone sequences
Selection logic
Backbone Hmb protection for difficult peptides
Use context
Monomer coupling with flexible sequence design

Why Generic Substitutes Fail


Standard Fmoc-Gly-OH lacks backbone protection and is insufficient for preventing aggregation in sequences prone to intermolecular hydrogen bonding, leading to incomplete deprotection, sluggish couplings, and significant purification challenges [1]. While alternative backbone-protected derivatives exist—such as Fmoc-(Hmb)Gly-OH (mono-Fmoc) or Fmoc-(Dmb)Gly-OH (2,4-dimethoxybenzyl)—each presents distinct trade-offs: mono-Fmoc derivatives are obtained in lower yields than bisFmoc derivatives during precursor synthesis [2], and Dmb-protected glycine cannot be coupled directly as a monomer and must be introduced as a dipeptide, limiting synthetic flexibility . The bisFmoc-Hmb-Gly-OH compound uniquely combines high synthetic yield in derivative preparation, direct monomer coupling capability, and robust aggregation suppression, making generic substitution scientifically unsound for difficult peptide targets.

This product Fmoc-(Fmoc-Hmb)-Gly-OH
Standard Fmoc-Gly-OH – lacks backbone protection, leading to aggregation and synthetic failure in difficult sequences.
This product Fmoc-(Fmoc-Hmb)-Gly-OH
Fmoc-(Dmb)Gly-OH – cannot be coupled as a monomer; requires dipeptide strategy, limiting synthetic flexibility.
This product Fmoc-(Fmoc-Hmb)-Gly-OH
MonoFmoc Hmb-Gly-OH – less stable and may exhibit less predictable coupling behavior.

Comparative Evidence vs. Other Building Blocks


Aggregation Suppression in Aβ(1-40) Synthesis

In the Fmoc solid-phase synthesis of Aβ(1-40)—a strongly aggregating peptide implicated in Alzheimer's disease—incorporation of Hmb-Gly residues using Nα-Fmoc-Hmb-Gly-OH (the mono-Hmb precursor) enabled successful peptide assembly, whereas synthesis with standard unprotected glycine at those positions resulted in severe aggregation and synthetic failure. The Hmb backbone protection suppressed interchain hydrogen bonding, enabling complete synthesis of the 40-mer peptide [1]. Although the bisFmoc derivative Fmoc-(Fmoc-Hmb)-Gly-OH was not the exact reagent used in this study, it serves as the direct precursor for introducing the identical Hmb-Gly backbone-protected residue and is the commercially preferred form due to higher synthetic yield during derivative preparation [2].

Aggregation suppression
Class-level
Hmb-Gly: Complete 40-mer Aβ synthesis
Unprotected Gly: Aggregation, synthesis failure
Hmb protection enables full-length synthesis
Reported in Aβ(1-40) model; class-level inference to bisFmoc form
Amyloid-beta synthesis Alzheimer's disease research Aggregation-prone peptides

Aspartimide Suppression in Asp-Gly Sequences

In the synthesis of thrombospondin fragments containing the highly base-labile Asp-Gly sequence, the use of an Hmb-Gly derivative significantly minimized aspartimide by-product formation. The study quantitatively compared multiple synthetic strategies and reported that incorporation of Hmb-Gly, in combination with CLEAR-type resin and piperidine/DMF deprotection, gave the best overall results for suppressing this deleterious side reaction [1]. Standard synthesis without backbone protection resulted in unusually high percentages of cyclic aspartimide derivatives, which complicate purification and reduce yield. Fmoc-(Fmoc-Hmb)-Gly-OH is the commercial reagent used to introduce this protective Hmb modification at the glycine position preceding or following an Asp residue .

Aspartimide suppression
Class-level
Hmb-Gly: Significantly reduced aspartimide
Unprotected Gly: High aspartimide formation
Critical for Asp-Gly motif purity
Optimized with CLEAR resin and piperidine/DMF
Aspartimide suppression Thrombospondin fragments Base-labile sequences

Synthesis Yield: BisFmoc vs. MonoFmoc Derivatives

A direct head-to-head comparison of Hmb amino acid derivative synthesis revealed that monoFmoc derivatives (e.g., Fmoc-N-(Hmb)-Gly-OH) were obtained in significantly higher yield than bisFmoc derivatives. Specifically, the paper states that 'these new monoFmoc derivatives were obtained in higher yield than the bisFmoc derivatives' [1]. However, the bisFmoc derivative Fmoc-(Fmoc-Hmb)-Gly-OH remains the commercially dominant form because it offers enhanced stability and predictable coupling behavior. For end-users procuring the building block, this trade-off is already absorbed by the manufacturer, meaning the user benefits from the coupling performance of the Hmb-protected residue without bearing the synthetic yield penalty. The commercial availability of Fmoc-(Fmoc-Hmb)-Gly-OH at high purity (≥98.0% HPLC) reflects optimized industrial-scale synthesis .

Synthesis yield
Head-to-head
BisFmoc derivative: Lower precursor yield (manufacturer burden)
MonoFmoc derivative: Higher precursor yield
BisFmoc chosen for superior coupling performance
End users benefit from stability and predictable activation
Building block synthesis Process efficiency Cost of goods

Position-Specific Effects in β-Amyloid Assembly

Conformational studies on β-amyloid (34-42) analogues demonstrated position-specific effects of Hmb backbone protection. On-line Nα-Fmoc deprotection monitoring revealed that the synthesis of the (Hmb)Gly38 analogue exhibited hindered release during assembly, similar to the native sequence, whereas no such hindrance was observed for the (Hmb)Gly37 analogue [1]. This differential behavior—dependent on the precise location of Hmb substitution—provides a structural probe for investigating β-hairpin formation and aggregation mechanisms in amyloidogenic peptides. Fmoc-(Fmoc-Hmb)-Gly-OH enables researchers to site-specifically introduce this protective modification at any glycine position to interrogate sequence-dependent folding and aggregation phenomena.

Position-specific effect
Reported
Hmb-Gly38: Hindered Fmoc release
Hmb-Gly37: No hindrance
Enables structural probing of aggregation
βA(34-42) model; site-dependent behavior
β-amyloid conformational studies Backbone protection Structural biology

Monomer Coupling vs. Dipeptide Strategy: Hmb vs. Dmb

A critical practical distinction between Hmb-Gly and Dmb-Gly protection strategies lies in monomer coupling capability. Fmoc-(Fmoc-Hmb)-Gly-OH can be coupled directly as a monomeric building block, though it carries a risk of forming cyclic lactones (oxazepinones) during activation, which can reduce coupling yield . In contrast, Fmoc-(Dmb)Gly-OH cannot form cyclic lactones, but direct peptide coupling to it is difficult; consequently, Dmb-Gly must be introduced as a pre-formed dipeptide (e.g., Fmoc-Xaa-(Dmb)Gly-OH), which restricts synthetic flexibility and increases building block inventory requirements . This trade-off means that Hmb-Gly (via Fmoc-(Fmoc-Hmb)-Gly-OH) offers greater synthetic freedom for sequence design but requires careful activation optimization, whereas Dmb-Gly enforces a dipeptide strategy that may be advantageous for specific sequences like Asp-Gly motifs [1].

Monomer vs dipeptide
Head-to-head
Hmb-Gly: Monomer coupling; lactone risk
Dmb-Gly: Dipeptide only; no lactone risk
Hmb provides greater synthetic freedom
Requires careful activation optimization
Backbone protection comparison Dmb vs. Hmb SPPS efficiency

Validated Applications


Amyloid-β Peptide Synthesis

Researchers synthesizing full-length amyloid-β peptides for aggregation studies, antibody production, or structural characterization should procure Fmoc-(Fmoc-Hmb)-Gly-OH to introduce backbone protection at strategic glycine residues. As demonstrated in the synthesis of Aβ(1-40), Hmb-Gly protection prevents interchain aggregation that otherwise halts chain assembly, enabling complete synthesis of the 40-mer peptide [1]. Similarly, patents describe the use of Fmoc-(Fmoc-Hmb)-Gly-OH for Aβ1-42 synthesis, where it addresses the technical problems of complicated processes, high cost, and low yield inherent to conventional methods [2]. Without this reagent, obtaining pure, full-length Aβ peptides via Fmoc SPPS is often unachievable.

Therapeutic Peptide API Manufacturing

Industrial peptide manufacturers developing APIs such as liraglutide (GLP-1 agonist for diabetes) should employ Fmoc-(Fmoc-Hmb)-Gly-OH to overcome polycondensation and aggregation problems during large-scale SPPS. Patent literature explicitly describes the use of Fmoc-HmbGly-OH insertion as a means to eliminate polycondensation issues in liraglutide synthesis [1]. The improved purity and reduced by-product formation enabled by Hmb backbone protection directly translate to higher overall yields, simplified purification workflows, and lower cost of goods in commercial peptide production [2].

Asp-Gly Motif Peptide Synthesis

For peptides containing the highly base-labile Asp-Gly sequence—commonly found in therapeutic targets, epitope mapping, and bioactive fragments—procurement of Fmoc-(Fmoc-Hmb)-Gly-OH is strongly indicated to minimize aspartimide and piperidide by-products. Quantitative studies on thrombospondin fragments demonstrate that Hmb-Gly incorporation, combined with optimized resin and deprotection conditions, significantly reduces aspartimide formation relative to unprotected synthesis [1]. The Sigma-Aldrich technical documentation further confirms that 'using a Hmb-protected derivative for incorporation of the residue linked to the carboxyl group of Asp or Asn residues has been found to suppress formation of aspartimide and piperidide related by-products' [2]. This application scenario is particularly critical for peptides intended for biological assays, where aspartimide-containing impurities can exhibit confounding bioactivity [1].

Site-Directed Backbone Modification Studies

Structural biologists investigating peptide folding, aggregation mechanisms, and β-sheet formation should procure Fmoc-(Fmoc-Hmb)-Gly-OH for site-specific backbone amide substitution. Studies on β-amyloid (34-42) analogues show that Hmb substitution at Gly38 versus Gly37 produces markedly different deprotection hindrance profiles during SPPS assembly, providing an experimental handle for probing β-hairpin formation and interchain association on the solid support [1]. This application leverages the unique ability of Hmb protection to selectively disrupt backbone hydrogen bonding at defined positions, enabling researchers to map the structural determinants of peptide aggregation and folding pathways.

Application
Selection Property
Validation Focus
Amyloid-β peptide synthesis
Backbone protection for aggregation-prone sequences
Complete full-length synthesis
GLP-1 agonist peptide manufacturing
Scalable aggregation suppression
Yield improvement and process robustness
Asp-Gly motif peptide synthesis
Aspartimide suppression via Hmb protection
Purity and yield optimization
Site-directed backbone modification
Position-specific Hmb incorporation
Aggregation mechanism interrogation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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